molecular formula C20H17N5OS B6581293 N-[2-(methylsulfanyl)phenyl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 1203422-50-7

N-[2-(methylsulfanyl)phenyl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B6581293
CAS No.: 1203422-50-7
M. Wt: 375.4 g/mol
InChI Key: DMHUVCWXKHYPGD-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core linked to a pyrazinyl group via an acetamide bridge.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-27-18-9-5-3-7-15(18)23-19(26)13-25-17-8-4-2-6-14(17)24-20(25)16-12-21-10-11-22-16/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHUVCWXKHYPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Reference Evidence
Target Compound Benzodiazole-Pyrazine 2-(Methylsulfanyl)phenyl C₂₀H₁₆N₆OS N/A
9c () Benzimidazole-Thiazole 4-Bromophenyl-thiazole C₂₆H₂₀BrN₇O₂S
Zamaporvint () Imidazole-Pyridine-Pyrazine Trifluoromethylpyridine, 5-methylimidazole C₁₉H₁₄F₃N₇O
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (–3) Oxadiazole-Pyrazine Diphenylmethyl C₂₁H₁₇N₅O₂S
QJZ () Benzothiazole-Pyrimidine 2-(Methylsulfanyl)pyrimidine C₁₄H₁₂N₄OS₂

Research Findings and Implications

  • Structural Advantages : The methylsulfanyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar analogs like QJZ () .
  • Synthetic Challenges : Unlike the straightforward S-alkylation in –3, the target compound’s benzodiazole synthesis likely requires stringent conditions to avoid byproducts .
  • Unresolved Questions : Biological data gaps (e.g., IC₅₀ values, toxicity) limit direct pharmacological comparisons. Further studies should prioritize in vitro assays and crystallographic validation (as in ) .

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